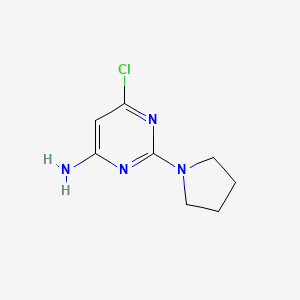

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Vue d'ensemble

Description

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound belongs to the class of pyrimidines and pyrrolidines. Pyrimidines are known to interact with various biological targets, including nucleic acids and enzymes involved in cellular metabolism . Pyrrolidines, on the other hand, are often found in alkaloids and pharmaceuticals, indicating a wide range of potential biological targets .

Biochemical Pathways

Pyrimidines play a crucial role in nucleic acid synthesis, which is essential for all living organisms . Pyrrolidines, being a part of many alkaloids, can affect various biochemical pathways depending on their specific structures and functional groups .

Pharmacokinetics

Both pyrimidines and pyrrolidines are generally well-absorbed and can cross biological membranes due to their small size and polarity .

Result of Action

Given its structural features, it might interact with cellular targets and potentially influence cell function .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and its interactions with biological targets .

Activité Biologique

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 198.65 g/mol, is characterized by the presence of a chlorine atom at the 6-position and a pyrrolidine ring at the 2-position of the pyrimidine structure. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its effects on cellular processes and its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to interact with bacterial enzymes, leading to inhibition of growth. In vitro studies have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Control (Ciprofloxacin) | 0.002 | Various |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit specific cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. The compound's ability to modulate pathways such as MAPK and PI3K/Akt suggests a mechanism for its antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular metabolism and proliferation.

- Signal Transduction Modulation : By influencing key signaling pathways, the compound can alter gene expression profiles within cells, impacting their growth and survival.

- Subcellular Localization : The localization of the compound within cellular compartments may enhance its efficacy by targeting specific biomolecules or organelles crucial for cellular function.

Case Studies

Several studies have investigated the biological activity of related pyrimidine derivatives:

- Antimalarial Efficacy : A study on structurally similar compounds highlighted that chlorinated analogs exhibited enhanced antiplasmodial activity compared to non-chlorinated counterparts, suggesting that the chlorine atom contributes significantly to biological potency .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications at specific positions on the pyrimidine ring can lead to increased potency against various biological targets, emphasizing the importance of the chemical structure in determining activity .

Propriétés

IUPAC Name |

6-chloro-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPXQWIBWJPBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650968 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-39-2 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.